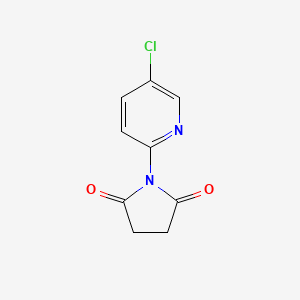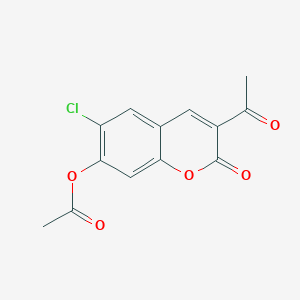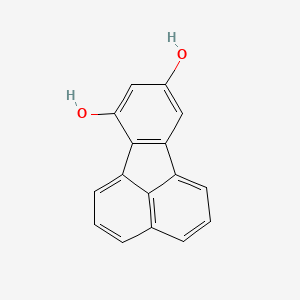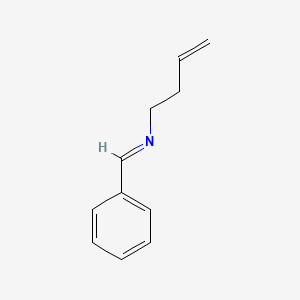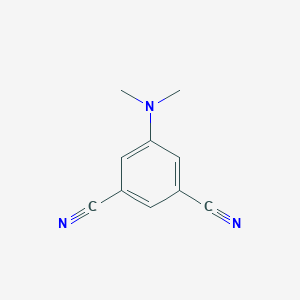
3,5-dicyano-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dicyano-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two cyano groups (-CN) attached to the benzene ring at the 3 and 5 positions, and a dimethylamino group (-N(CH₃)₂) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dicyano-N,N-dimethylaniline typically involves the nitration of N,N-dimethylaniline followed by the introduction of cyano groups. One common method includes the reaction of N,N-dimethylaniline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dicyano-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-Dicyano-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dicyano-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The cyano groups and the dimethylamino group play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can form charge-transfer complexes and undergo redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
3,4-Dimethylaniline: Similar structure but with methyl groups instead of cyano groups.
N,N-Dimethylaniline: Lacks the cyano groups, making it less reactive in certain chemical reactions.
3,5-Dimethylaniline: Similar structure but with methyl groups instead of cyano groups.
Uniqueness: 3,5-Dicyano-N,N-dimethylaniline is unique due to the presence of cyano groups, which enhance its reactivity and potential applications in various fields. The cyano groups also contribute to the compound’s ability to form charge-transfer complexes, making it valuable in research and industrial applications.
Properties
CAS No. |
151453-57-5 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
5-(dimethylamino)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H9N3/c1-13(2)10-4-8(6-11)3-9(5-10)7-12/h3-5H,1-2H3 |
InChI Key |
JXXGSRXZVRQCPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
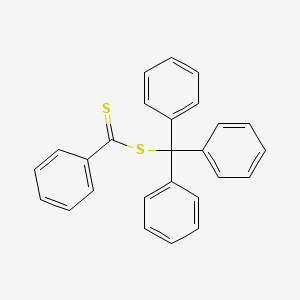
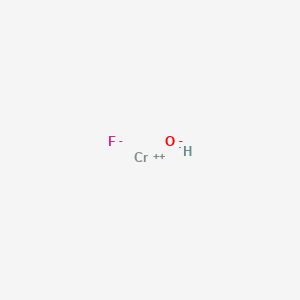
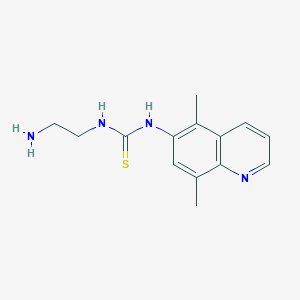

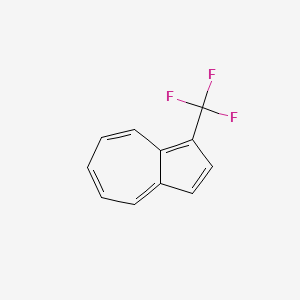

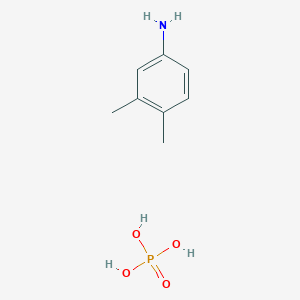
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
